molecular formula C18H25N3O2 B569057 MM4Yqy7ydg CAS No. 1350800-76-8

MM4Yqy7ydg

货号 B569057
CAS 编号: 1350800-76-8
分子量: 315.417
InChI 键: BSTUQELPQUGWCG-YGADWWLDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MM4Yqy7ydg is a novel method of synthesizing organic compounds that has been gaining popularity in the scientific community due to its potential to provide an efficient, cost-effective, and safe way to produce complex organic molecules. This method offers a number of advantages over traditional synthesis methods, including the ability to produce compounds that are difficult to synthesize with traditional methods. The purpose of

科学研究应用

天气研究和预测/化学(WRF/Chem)模型天气研究和预测/化学(WRF/Chem)模型是一个完全耦合的“在线”模型,将与气象成分一致的空气质量成分集成在一起。它为气象和化学成分都使用相同的网格、传输方案、物理方案和时间步长。与 MM5/Chem 模型相比,该模型在预测 O3、CO 和 NOy 方面表现出统计优势,突出了其在大气科学中的先进预测能力 (Grell 等,2005).

数学建模和仿真(MMS)作为研究数据数学建模和仿真(MMS)在各个科学学科中至关重要。它涉及对源自数学模型的数值数据和科学软件进行分类。MMS 中研究数据的整体方法应涵盖数据、软件和模型,以充分表示科学过程及其结果 (Koprucki 和 Tabelow,2016); (Kohlhase 等,2017).

微波多组分合成(MMS)微波多组分合成(MMS)是多学科科学研究中的一项重要技术,尤其是在有机化学中。它将具有不同官能团的多种起始原料相结合,从而高效且环保地构建多功能/复杂的目标分子。MMS 的最新进展表明其在合成化学领域的重要性日益提高 (Hügel,2009).

分子医学(MM)在医疗保健中分子医学(MM)因使用分子数据进行风险分层和定制医疗保健干预而备受认可。尽管有潜在的好处,但将基于分子的技术整合到临床实践中面临着科学、经济和组织障碍。应对这些挑战对于有效提供和实现分子医学的承诺至关重要 (Deverka 等,2007).

混合方法研究(MMR)混合方法研究(MMR)结合了社会科学研究中的方法,为整合定性和定量方法提供了一个框架。这种方法在社会和行为科学中得到了迅速采用,通过利用定性和定量方法的优势,对研究主题提供了全面的理解 (Timans 等,2019).

作用机制

Target of Action

Saxagliptin metabolite D1, also known as MM4YQY7YDG, primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in glucose homeostasis .

Mode of Action

Saxagliptin metabolite D1 acts as a potent, selective inhibitor of DPP-4 . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, it reduces the degradation of GLP-1 and GIP, leading to increased intact plasma concentrations of these hormones . This results in the augmentation of glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin metabolite D1 affects the glucose metabolism pathway . The increased circulation of intact GLP-1 and GIP leads to increased fat and muscle glucose utilization and reduced hepatic glucose production . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

Saxagliptin metabolite D1 is primarily metabolized by cytochrome P450 (CYP) 3A4/5 . It is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 26.9 hours, which supports a once-daily dosing regimen . Dpp-4 inhibition lasts substantially longer than the longest reported terminal plasma elimination phase half-lives of saxagliptin (67 hours) and 5-hydroxy saxagliptin (81 hours) .

Result of Action

The molecular and cellular effects of Saxagliptin metabolite D1’s action include increased glucose-dependent insulin secretion, improved pancreas insulin secretion capacity, and increased β-cell to α-cell areas ratio . It also induces β-cell proliferation and upregulates the expression of proliferation-related factors including c-myc and cyclind D1 .

Action Environment

The action, efficacy, and stability of Saxagliptin metabolite D1 can be influenced by environmental factors such as the presence of other drugs. For example, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure . Additionally, dose reduction is recommended in patients with moderate or severe renal impairment because of greater systemic exposure .

生化分析

Biochemical Properties

MM4YQY7YDG plays a crucial role in biochemical reactions. It interacts with the enzyme DPP-4, which is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . The inhibition of DPP-4 by this compound increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by augmenting glucose-dependent insulin secretion, thereby playing a vital role in the regulation of blood sugar levels .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the DPP-4 enzyme. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, leading to increased levels of these hormones and enhanced glucose-dependent insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stable and prolonged binding to DPP-4 . This prolonged binding results in sustained inhibition of DPP-4, even during rapid increases in substrates .

Metabolic Pathways

This compound is involved in the metabolic pathway of Saxagliptin. Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to form this compound . This metabolite then interacts with DPP-4 to exert its effects .

Transport and Distribution

Saxagliptin, from which this compound is derived, is orally absorbed and can be administered with or without food . It is eliminated by a combination of renal and hepatic clearance .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it can be inferred that it likely interacts with DPP-4 enzymes located on the cell surface .

属性

IUPAC Name

(2S,4S,6R,9S)-7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTUQELPQUGWCG-YGADWWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1350800-76-8
Record name (1aS,4S,6aR,7aS)-6-Amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350800768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1AS,4S,6AR,7AS)-6-AMINO-1,1A,4,6A,7,7A-HEXAHYDRO-4-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4YQY7YDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。